molecular formula C23H25N5O3S B12144015 Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12144015
M. Wt: 451.5 g/mol
InChI Key: LBJXYNXHGRCXPT-UHFFFAOYSA-N
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Description

Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a triazole ring, a dibenzofuran moiety, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Introduction of the Dibenzofuran Moiety: The dibenzofuran group is attached through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)- is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The dibenzofuran moiety may interact with hydrophobic regions of proteins, affecting their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide,2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-
  • **Acetamide,2-[(4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-

Uniqueness

The uniqueness of Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobic interactions, while the dibenzofuran moiety provides rigidity and stability to the molecule.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C23H25N5O3S/c1-30-20-11-16-15-9-5-6-10-18(15)31-19(16)12-17(20)25-21(29)13-32-23-27-26-22(28(23)24)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13,24H2,1H3,(H,25,29)

InChI Key

LBJXYNXHGRCXPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5CCCCC5

Origin of Product

United States

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